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Abstract
DQP-1105, the parent compound of the more potent N-methyl-D-aspartate (NMDA) receptor

modulator DQP-26, is a foundational molecule in the exploration of selective GluN2C/D subunit

antagonists. This technical guide provides a comprehensive overview of the core research on

DQP-1105, detailing its mechanism of action, physicochemical properties, and the

experimental protocols utilized in its characterization. The information presented herein is

intended to serve as a crucial resource for researchers in the fields of neuroscience and drug

development, facilitating a deeper understanding of this important chemical entity and its

derivatives.

Introduction
DQP-1105, with the chemical name 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-

dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, is a pioneering

noncompetitive antagonist of the NMDA receptor.[1] Its significance lies in its notable selectivity

for NMDA receptors containing the GluN2C and GluN2D subunits.[2] This selectivity offers a

promising avenue for the development of therapeutics targeting specific neuronal circuits and
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functions, potentially with fewer side effects than non-selective NMDA receptor antagonists.[3]

The exploration of DQP-1105 has paved the way for the development of more potent analogs,

such as DQP-26, by providing critical insights into the structure-activity relationships governing

interaction with the GluN2C/D subunits.[4]

Physicochemical and Pharmacological Properties
A summary of the key physicochemical and pharmacological properties of DQP-1105 is

presented below.

Property Value Reference

Molecular Formula C₂₉H₂₄BrN₃O₄ [5]

Molecular Weight 558.42 g/mol [5]

CAS Number 380560-89-4 [5]

Solubility Soluble to 100 mM in DMSO [5]

Purity ≥97% [5]

Storage Store at -20°C [5]

Mechanism of Action
DQP-1105 functions as a noncompetitive, voltage-independent antagonist of the NMDA

receptor.[1][2] Its inhibitory action cannot be overcome by increasing the concentrations of the

co-agonists glutamate or glycine.[1] The compound exhibits a glutamate-dependent

mechanism of action, wherein its affinity for the receptor increases following glutamate binding.

[3][4]

Binding Site and Selectivity
Research has identified two key amino acid residues in the lower lobe of the GluN2 agonist-

binding domain, Gln701 and Leu705, as critical determinants for the selectivity of DQP-1105.[2]

This specific interaction site allows DQP-1105 to preferentially inhibit NMDA receptors

containing GluN2C and GluN2D subunits.[2]
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The following diagram illustrates the proposed signaling pathway and the inhibitory action of

DQP-1105.
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DQP-1105 inhibits the NMDA receptor via an allosteric site.

Quantitative Data
The inhibitory activity of DQP-1105 has been quantified across various recombinant NMDA

receptor subunit combinations. The half-maximal inhibitory concentrations (IC₅₀) are

summarized in the table below.
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Receptor Subunit IC₅₀ (μM) Reference

GluN2D 2.7 [5]

GluN2C 7.0 - 8.5 [4][5]

GluN2B 121 [5]

GluK2 153 [5]

GluA1 198 [5]

GluN2A 206 [5]

Experimental Protocols
In Vitro Electrophysiology
The following protocol is a generalized representation of the electrophysiological experiments

used to characterize DQP-1105.
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Workflow for in vitro electrophysiological analysis of DQP-1105.
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Detailed Methodology:

Cell Lines:Xenopus laevis oocytes or Human Embryonic Kidney (HEK) cells were used for

heterologous expression of recombinant NMDA receptors.

Receptor Expression: cRNAs or cDNAs encoding various GluN1 and GluN2 subunits were

injected or transfected into the cells.

Electrophysiological Recordings:

Two-electrode voltage-clamp (Oocytes): Oocytes were voltage-clamped at -40 to -80 mV.

Agonist solutions (e.g., 100 µM NMDA and 30 µM glycine) with or without DQP-1105 were

perfused.

Whole-cell patch-clamp (HEK cells): Cells were voltage-clamped at -60 to -70 mV.

External solutions contained agonist and varying concentrations of DQP-1105. Internal

solutions contained a physiological buffer.

Data Analysis: Concentration-response curves were generated to calculate IC₅₀ values. The

voltage-independence of the block was assessed by measuring inhibition at different holding

potentials.

In Vivo Murine Model of Tuberous Sclerosis Complex
(TSC)-Induced Epilepsy
DQP-1105 has been evaluated in a murine model of TSC, a genetic disorder that often leads to

epilepsy.

Detailed Methodology:

Animal Model: Heterozygote Tsc1± mice were used as a model for TSC-induced epilepsy.

Drug Administration: DQP-1105 was administered via intraperitoneal (IP) injection at a dose

of 28 mg/kg.[4]

Vehicle: The vehicle for DQP-1105 consisted of 4% ethanol, 5% Tween 80, and 5% PEG 400

in sterile 0.9% saline.
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Outcome Measure: The primary outcome was the measurement of seizure burden, which

was diminished following DQP-1105 administration.[4]

Pharmacokinetics
While DQP-1105 has shown efficacy in in vivo models, its pharmacokinetic profile, particularly

its ability to cross the blood-brain barrier (BBB), presents a challenge for its development as a

therapeutic agent. The presence of a carboxylate side chain is thought to hinder its BBB

penetrance.[2] To date, specific quantitative in vivo pharmacokinetic data for DQP-1105, such

as its plasma half-life, maximum concentration (Cmax), or brain-to-plasma ratio, have not been

reported in the reviewed literature. This has led to the development of prodrugs and analogs,

like DQP-26, with improved pharmacokinetic properties.

Conclusion
DQP-1105 has been instrumental as a research tool for understanding the role of GluN2C/D-

containing NMDA receptors in neuronal function and disease. Its selective antagonism has

provided a valuable pharmacological probe for dissecting the contributions of these specific

receptor subtypes. While its own therapeutic potential may be limited by its pharmacokinetic

properties, the foundational research on DQP-1105 has been critical in guiding the design and

development of next-generation GluN2C/D-selective modulators with more favorable drug-like

characteristics. Further research into this class of compounds holds significant promise for the

treatment of various neurological and psychiatric disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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